molecular formula C17H14N4OS B2795931 N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-48-9

N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2795931
CAS No.: 872701-48-9
M. Wt: 322.39
InChI Key: TXRGSFVPUJSNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted at the 3-position with a pyridin-3-yl group and a sulfanyl-linked acetamide moiety. The N-phenylacetamide group contributes to lipophilicity and hydrogen-bonding capabilities, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-phenyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-16(19-14-6-2-1-3-7-14)12-23-17-9-8-15(20-21-17)13-5-4-10-18-11-13/h1-11H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRGSFVPUJSNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through the reaction of 3-aminopyridazine with appropriate reagents under controlled conditions.

    Coupling with Pyridinyl Group: The pyridazinyl intermediate is then coupled with a pyridinyl group using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Sulfanylacetamide Linkage:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its cytotoxic activity against cancer cell lines and its potential as an anticancer agent.

    Industry: Employed in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may interfere with signaling pathways, metabolic pathways, or other cellular mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridazine and acetamide derivatives, focusing on substituent effects, physical properties, and conformational features.

Structural and Substituent Variations
  • Pyridazine vs. Pyrimidine/Pyridine Analogs: The target compound’s pyridazine core distinguishes it from pyrimidine-based analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), where the di-azine ring is pyrimidine. Pyridazine’s reduced symmetry compared to pyrimidine may influence electronic distribution and intermolecular packing.
  • Sulfanyl Linkage: The sulfanyl group (-S-) in the target compound contrasts with thioamide (-C(=S)-NH-) groups in compounds like 2-(6-morpholinopyridazin-3-yl)-2-phenylethanethioamide (19) ().
Physical Properties

Key physical properties of analogs are summarized in Table 1.

Table 1: Physical Properties of Structural Analogs

Compound (Source) Substituents Melting Point (°C) Molecular Formula m/z [M+H]+
Target Compound (Hypothetical) Pyridin-3-yl, N-phenylacetamide Predicted: 180–190 C₁₇H₁₄N₄OS N/A
15 () 4-Cl-C₆H₄, 6-Cl-pyridazine 169–172 C₁₂H₁₀Cl₂N₃O N/A
17 () 4-Cl-C₆H₄, 4-phenylpiperazine-pyridazine 102–105 C₂₂H₂₁ClN₆O N/A
5k () 4-Methoxybenzyl-piperazine, imidazo-thiazole 92–94 C₃₀H₃₀N₆O₂S 539.2231
5g () 4-Cl-C₆H₄, 6-F-pyridine 211–213 C₁₉H₁₃ClFN₃OS N/A

Key Observations :

  • Melting Points : Chlorinated derivatives (e.g., 5g , 15 ) exhibit higher melting points (>200°C) due to enhanced intermolecular halogen bonding and dipole interactions. In contrast, bulkier substituents (e.g., phenylpiperazine in 17 ) reduce melting points by disrupting crystal packing .
  • Molecular Weight : The target compound’s molecular weight (~342 g/mol) is lower than imidazo-thiazole derivatives (e.g., 5k , 539 g/mol), suggesting improved solubility and bioavailability .
Conformational Analysis
  • Dihedral Angles: In N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), the dihedral angle between the pyrimidine and benzene rings is 67.84°, stabilizing intramolecular N–H⋯N hydrogen bonds. For the target compound, the pyridazine and pyridin-3-yl groups may adopt a similar folded conformation, with angles influenced by steric hindrance from the pyridin-3-yl substituent .
Spectral Data
  • NMR Shifts : In analogs like 5f (), the acetamide NH proton resonates at δ 10.2–10.5 ppm, while aromatic protons in pyridazine derivatives (e.g., 15 ) appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS data (e.g., 5k : m/z 539.2231) confirm molecular formulas and purity in analogs .

Biological Activity

N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its interactions with various biological targets and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C_{16}H_{15}N_{3}S, with a molecular weight of approximately 290.37 g/mol. The compound features:

  • A phenyl group
  • A pyridazine ring
  • A sulfanyl linkage

These structural components contribute to the compound's unique properties and potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are optimized to enhance yield and purity, although detailed industrial production methods remain underexplored .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In a comparative analysis with other compounds, it was found to interact effectively with specific enzymes or receptors, altering their activity and leading to various biological effects .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin]}acetamideContains triazole instead of pyridazineAntimicrobial properties
2-(Pyridin-4-YL)-N-(phenyl)acetamideLacks sulfanyl groupPotential antitumor activity
3-[3-(Chlorophenoxy)-6-methylpyridazin]Contains chlorophenoxy groupAntiviral properties

The unique combination of functional groups in this compound enhances its potential as a candidate for further research in antimicrobial applications.

Anticonvulsant Activity

Research has also explored the anticonvulsant activity of related compounds. For instance, derivatives with similar structural motifs have shown varying degrees of efficacy in animal models for seizure disorders . The structure–activity relationship (SAR) studies suggest that modifications to the phenyl and pyridazine components can significantly influence anticonvulsant activity.

Case Studies and Research Findings

  • Antimicrobial Testing : A study screened various N-substituted phenyl compounds for antimicrobial potential against pathogens such as Escherichia coli and Staphylococcus aureus. The findings indicated that certain structural modifications could enhance antimicrobial efficacy .
  • Anticonvulsant Screening : In a study involving maximal electroshock (MES) tests, several derivatives demonstrated significant anticonvulsant activity. The results highlighted the importance of lipophilicity in determining the distribution and effectiveness of these compounds in the central nervous system (CNS) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for N-phenyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide?

  • Methodology : Synthesis involves multi-step reactions starting with pyridazine and pyridine intermediates. Key steps include:

  • Coupling reactions : Use of thiol-acetamide linkages under inert atmospheres (e.g., nitrogen) to form sulfanyl bridges .
  • Optimization : Control temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance yield. Catalysts like EDCI or DMAP improve acyl transfer efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
    • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility profiling : Test in polar (water, methanol) and non-polar solvents (DCM, chloroform) using UV-Vis spectroscopy (λ = 260–280 nm) .
  • Stability assays : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours; monitor degradation via LC-MS .
  • Lipophilicity : Calculate logP values using reverse-phase HPLC retention times or computational tools (e.g., MarvinSketch) .

Q. What initial biological screening assays are appropriate to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., C. albicans), with MIC values ≤25 µg/mL indicating potential .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to determine IC50_{50} .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action and molecular targets?

  • Methodology :

  • Target identification : Use affinity chromatography (immobilized compound) with lysates from disease-relevant cells (e.g., cancer lines). Identify bound proteins via SDS-PAGE and LC-MS/MS .
  • Binding assays : Surface plasmon resonance (SPR) or ITC to measure dissociation constants (KdK_d) with purified targets (e.g., kinases) .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., MAPK/ERK) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?

  • Methodology :

  • Pharmacokinetics : Assess bioavailability (oral/IP administration in rodents) and plasma half-life via LC-MS/MS .
  • Metabolite profiling : Identify phase I/II metabolites using hepatocyte incubations + HRMS .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodology :

  • Analog synthesis : Modify pyridazine (e.g., electron-withdrawing groups) or phenyl rings (e.g., halogen substitution) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to prioritize substituents improving binding affinity to targets .
  • QSAR analysis : Corrogate bioactivity data (e.g., IC50_{50}) with descriptors like Hammett constants or molar refractivity .

Q. What crystallographic techniques validate the compound’s 3D structure and intermolecular interactions?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Refine structures using SHELXL (space group determination, R-factor <0.05) .
  • Hirshfeld surface analysis : Quantify H-bonding and π-π interactions using CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.